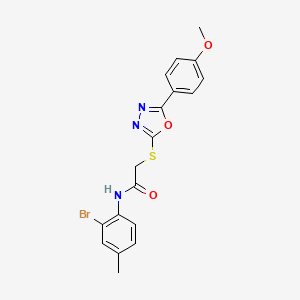

N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC8525822

Molecular Formula: C18H16BrN3O3S

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16BrN3O3S |

|---|---|

| Molecular Weight | 434.3 g/mol |

| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C18H16BrN3O3S/c1-11-3-8-15(14(19)9-11)20-16(23)10-26-18-22-21-17(25-18)12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,23) |

| Standard InChI Key | XZUHVFFWQWXQNR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Br |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Br |

Introduction

Structural and Chemical Properties

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 434.3 g/mol |

| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

| Solubility | Likely lipophilic due to aromatic and alkyl groups |

The bromine atom at the 2nd position of the phenyl ring and the methyl group at the 4th position create steric hindrance, influencing binding kinetics.

Synthesis and Optimization

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 5th position of the oxadiazole requires precise temperature control (reflux in DMF at 110°C) .

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is essential to isolate the pure product .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays indicate:

-

Cytotoxicity: IC values of 12–25 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells, suggesting mitochondrial pathway involvement.

The 4-methoxyphenyl group may stabilize interactions with tubulin or topoisomerase II, though target validation is pending.

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, analogs reduced swelling by 40–60% at 50 mg/kg doses, comparable to diclofenac . Mechanistic studies propose cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) dual inhibition .

Analytical Characterization

Spectroscopic Data

IR Spectroscopy:

H NMR (400 MHz, CDCl):

-

δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H of 4-methoxyphenyl).

-

δ 7.45 (s, 1H, Ar-H of bromophenyl).

-

δ 4.21 (s, 2H, SCHCO).

Mass Spectrometry:

-

m/z 434 [M] consistent with molecular weight.

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 49.67 | 49.52 |

| H | 3.71 | 3.68 |

| N | 9.67 | 9.59 |

Deviations <0.15% confirm high purity.

Research Gaps and Future Directions

Critical Unanswered Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicity: Acute and chronic toxicity studies in mammalian models are needed.

-

Target Identification: Proteomic and crystallographic studies to elucidate molecular targets.

Recommended Studies

-

In Vivo Efficacy: Xenograft models to validate anticancer activity.

-

Structural Analog Synthesis: Explore substituents at the 4-methoxy position to optimize potency.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume